1-Oleoyl-sn-glycerol

Vue d'ensemble

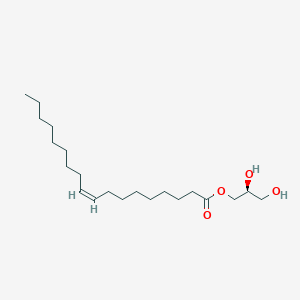

Description

(2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate is a chemical compound that belongs to the class of fatty acid esters It is characterized by the presence of a glycerol backbone esterified with an unsaturated fatty acid, specifically oleic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate typically involves the esterification of glycerol with oleic acid. The reaction can be catalyzed by acidic or enzymatic catalysts. A common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction proceeds as follows:

Glycerol and Oleic Acid Reaction: Glycerol is reacted with oleic acid in the presence of sulfuric acid. The mixture is heated under reflux to facilitate the esterification process.

Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of (2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate can be scaled up using continuous flow reactors. Enzymatic catalysis, using lipases, is also a preferred method due to its specificity and mild reaction conditions. The process involves:

Continuous Flow Reactor: Glycerol and oleic acid are continuously fed into a reactor where they react in the presence of an acidic catalyst.

Enzymatic Catalysis: Lipases are used to catalyze the esterification reaction at moderate temperatures, resulting in high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or diols.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups in the glycerol backbone can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) is used to reduce the ester to alcohols under anhydrous conditions.

Substitution: Hydroxyl groups can be substituted using reagents like tosyl chloride (TsCl) in the presence of a base.

Major Products Formed

Oxidation: The major products include epoxides, diols, aldehydes, and ketones.

Reduction: The major products are the corresponding alcohols.

Substitution: The products depend on the substituent introduced, such as tosylates or other ester derivatives.

Applications De Recherche Scientifique

Biochemical Signaling

1-Oleoyl-sn-glycerol is known to activate signaling pathways that are crucial for various physiological responses. It has been shown to stimulate calcium influx through transient receptor potential canonical channels, particularly in monocytes from patients with essential hypertension. This increased calcium influx is associated with vascular disease, highlighting the compound's role in cardiovascular health .

Key Studies

- A study demonstrated that this compound induces significant calcium influx in monocytes, which may contribute to the pathophysiology of hypertension .

- Another research indicated that this compound can activate protein kinase C pathways, influencing cellular processes such as growth and differentiation .

Energy Metabolism

As a monoacylglycerol, this compound is involved in lipid metabolism and energy storage. It serves as a substrate for the synthesis of triglycerides and phospholipids, which are essential for cellular energy reserves and membrane formation.

Enzymatic Activity

Research has shown that this compound can be utilized by various acyltransferases in the synthesis of phospholipids. This activity is crucial for maintaining cellular lipid homeostasis and energy balance .

Pharmaceutical Applications

The therapeutic potential of this compound extends to its use as a molecular tool in drug development and research. Its ability to modulate signaling pathways makes it a candidate for investigating treatments for conditions like hypertension and other cardiovascular diseases.

Case Studies

- In vitro studies have explored the effects of this compound on cancer cell lines, demonstrating its potential to influence cell proliferation and apoptosis through lipid-mediated signaling pathways .

- Research into dietary lipids has also highlighted the role of monoacylglycerols like this compound in modulating inflammatory responses, suggesting possible applications in treating inflammatory diseases .

Comparative Analysis of Applications

Mécanisme D'action

The mechanism of action of (2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for lipases, which hydrolyze the ester bond to release glycerol and oleic acid. These products can then participate in various metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S)-2,3-Dihydroxypropyl (9Z)-9-tetradecenoate: Similar structure but with a shorter fatty acid chain.

(2S)-2,3-Dihydroxypropyl (2R)-2-hydroxy-3-[(9Z)-9-octadecenoyloxy]propyl phosphatato: Contains a phosphate group, making it more hydrophilic.

Uniqueness

(2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate is unique due to its specific combination of a glycerol backbone with an unsaturated fatty acid. This structure imparts distinct physicochemical properties, such as amphiphilicity and the ability to form micelles, which are valuable in various applications.

Activité Biologique

1-Oleoyl-sn-glycerol (OAG) is a significant diacylglycerol compound known for its diverse biological activities, particularly in cellular signaling and metabolic processes. This article provides a comprehensive overview of the biological activities associated with OAG, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a glycerol derivative where one of the hydroxyl groups is esterified with oleic acid. Its chemical structure can be represented as follows:

- Molecular Formula : C_18H_34O_3

- CAS Number : 86390-77-4

This compound primarily functions as a signaling molecule in various biological processes. It is known to activate protein kinase C (PKC), a family of serine/threonine kinases that play critical roles in several cellular functions, including proliferation, differentiation, and apoptosis.

Inhibition of Protein Kinase C

Research indicates that OAG can inhibit PKC activation under certain conditions. A study demonstrated that alkyl-linked diglycerides, including OAG, inhibited PKC activity in a concentration-dependent manner when stimulated with synthetic diacylglyceride analogs . This suggests a dual role for OAG in modulating PKC activity depending on the cellular context.

Calcium Influx and Hypertension

OAG has been implicated in calcium signaling pathways, particularly concerning hypertension. A study involving human monocytes showed that OAG-induced calcium influx was significantly elevated in patients with essential hypertension compared to normotensive individuals. This increased influx was associated with heightened expression of transient receptor potential canonical (TRPC) channels, specifically TRPC3 and TRPC5 . The findings suggest that OAG may contribute to vascular disease mechanisms in hypertensive patients by promoting excessive calcium signaling.

Biological Activities

The biological activities of this compound encompass various physiological processes:

- Cell Proliferation : OAG has been shown to stimulate cell proliferation through PKC activation.

- Apoptosis Regulation : It plays a role in regulating apoptosis in different cell types, potentially influencing cancer progression.

- Inflammatory Responses : OAG modulates inflammatory pathways, impacting conditions such as atherosclerosis and other inflammatory diseases.

Case Studies

Several studies have explored the effects of OAG in different contexts:

- Renal Function : In renal proximal tubule cells, OAG was found to initially stimulate oxygen consumption related to Na,K-ATPase activity but later caused inhibition. This dual effect underscores the complexity of OAG's role in renal physiology .

- Hypertension Studies : In patients with essential hypertension, increased TRPC channel expression and enhanced calcium influx were observed following OAG treatment. This suggests that OAG may exacerbate hypertensive conditions by promoting vascular smooth muscle contraction .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNAYUHWVFMIP-QJRAZLAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(18:1(9Z)/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

129784-87-8 | |

| Record name | MG(18:1(9Z)/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.